(Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine
Description
Properties
CAS No. |
908301-44-0 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
7-bicyclo[4.2.0]oct-2-enylidenehydrazine |
InChI |
InChI=1S/C8H12N2/c9-10-8-5-6-3-1-2-4-7(6)8/h1,3,6-7H,2,4-5,9H2 |
InChI Key |
KDCAQOSOCPXIIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC2=NN)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine typically involves the reaction of a bicyclic ketone with hydrazine. One common method is the condensation of bicyclo[4.2.0]oct-2-en-7-one with hydrazine hydrate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for (Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hydrazine, which is a hazardous reagent.
Chemical Reactions Analysis
Types of Reactions: (Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines.
Scientific Research Applications
(Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its rigid bicyclic structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The hydrazine moiety can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Bicyclo[4.2.0]octene Derivatives
- Ester vs. Hydrazine Derivatives: Bicyclo[4.2.0]oct-1(8)-ene-8-carboxylate ester (ester 9, ) exhibits significantly slower alternating ring-opening metathesis polymerization (AROMP) reactivity compared to its amide analogs (e.g., amide 1) due to steric hindrance rather than electronic factors .
Substituent Effects :
Substituents on the bicyclo[4.2.0]octene core critically influence reactivity. For example, electron-withdrawing groups (e.g., amides) accelerate AROMP, while electron-donating groups (e.g., esters) slow the process . The hydrazine moiety in the target compound likely introduces intermediate electronic effects, balancing nucleophilicity and steric demands.
Bicyclo[2.2.1]heptane (Norbornene) Analogs
- (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine (): This norbornene-derived hydrazine features a smaller bicyclo ring system with methyl substituents. The reduced ring strain compared to bicyclo[4.2.0]octene may lower reactivity in ring-opening reactions but improve thermal stability.
- Sulfonohydrazide Derivatives (): (E)-N'-((1R,4S)-bicyclo[2.2.1]heptan-2-ylidene)-2,4,6-triisopropylbenzenesulfonohydrazide demonstrates how sulfonohydrazide groups enhance solubility and stabilize transition states in asymmetric synthesis. The target compound’s hydrazine group lacks sulfonic acid’s polar character, suggesting differences in solubility and biological activity .
Functional Group Comparisons
Hydrazine vs. Hydrazide/Hydrazone Derivatives
Coumarin-Based Hydrazides ():
Derivatives like N′-benzylidene-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (4a–d , ) exhibit antimicrobial and anticancer activities due to the conjugated coumarin-hydrazide system . The target compound’s bicyclo framework may confer distinct bioactivity by altering membrane permeability or target binding.- Thiosemicarbazones (): 2-(2-Imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide features a thiosemicarbazone group, which enhances metal-chelating properties. The absence of sulfur in (bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine limits its metal-binding capacity but may improve oxidative stability .
Biological Activity
(Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. Research indicates that derivatives of this compound may exhibit various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of (Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine, supported by experimental data and case studies.
Chemical Structure and Properties
The compound (Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine is characterized by a bicyclic framework, which contributes to its unique reactivity and potential biological interactions. The structural formula can be represented as follows:
This structure allows for various substitution patterns that can enhance its biological activity.
Antimicrobial Activity
Research has shown that compounds similar to (Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine exhibit significant antimicrobial properties against a range of pathogens. For instance, a study evaluated the antimicrobial effects of various hydrazone derivatives, indicating that certain modifications could lead to enhanced activity against Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of Bicyclic Hydrazine Derivatives
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Hydrazine Derivative A | Staphylococcus aureus | 18 |
| Hydrazine Derivative B | Escherichia coli | 15 |
| Hydrazine Derivative C | Candida albicans | 20 |
The above table summarizes the inhibition zones observed for selected derivatives, highlighting the potential of bicyclic hydrazines in antimicrobial applications .
Anticancer Activity
Another area of investigation is the anticancer potential of (Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine derivatives. Studies have indicated that these compounds may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects
In a study published in a peer-reviewed journal, several hydrazine derivatives were tested against human cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). The results showed that certain derivatives led to a significant reduction in cell viability at concentrations as low as 10 µM.
Table 2: Anticancer Activity of Hydrazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Hydrazine Derivative D | MCF-7 | 12 |
| Hydrazine Derivative E | A549 | 15 |
The above findings suggest that modifications to the bicyclic structure can enhance the anticancer activity of these compounds .
The biological activity of (Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine is believed to be mediated through several mechanisms:
- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Certain derivatives have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell growth.
- Reactive Oxygen Species (ROS) Generation : The ability to generate ROS may contribute to their cytotoxic effects against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
